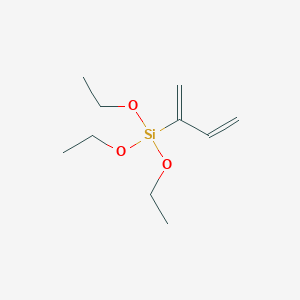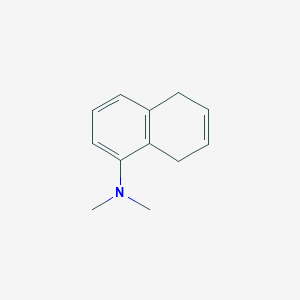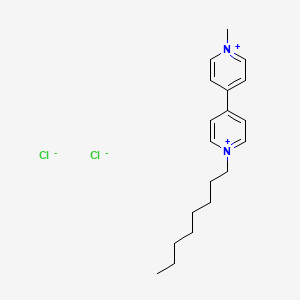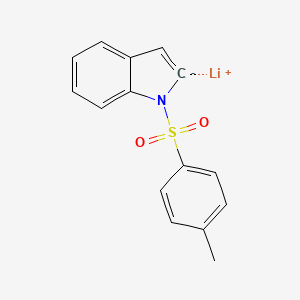
1,3,5-Triazin-2(1H)-one, 4,6-bis(dimethylamino)-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazin-2(1H)-one, 4,6-bis(dimethylamino)-, oxime is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylamino groups and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2(1H)-one, 4,6-bis(dimethylamino)-, oxime typically involves the reaction of cyanuric chloride with dimethylamine, followed by the introduction of the oxime group. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazin-2(1H)-one, 4,6-bis(dimethylamino)-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while nucleophilic substitution can produce a range of substituted triazine compounds.
Applications De Recherche Scientifique
1,3,5-Triazin-2(1H)-one, 4,6-bis(dimethylamino)-, oxime has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazin-2(1H)-one, 4,6-bis(dimethylamino)-, oxime involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Known for its use in nucleophilic substitution reactions.
2-Amino-4,6-dimethylamino-1,3,5-triazine: Another triazine derivative with similar structural features.
Uniqueness
1,3,5-Triazin-2(1H)-one, 4,6-bis(dimethylamino)-, oxime is unique due to the presence of both dimethylamino groups and an oxime functional group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
113682-63-6 |
|---|---|
Formule moléculaire |
C7H14N6O |
Poids moléculaire |
198.23 g/mol |
Nom IUPAC |
N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydroxylamine |
InChI |
InChI=1S/C7H14N6O/c1-12(2)6-8-5(11-14)9-7(10-6)13(3)4/h14H,1-4H3,(H,8,9,10,11) |
Clé InChI |
PEOBASWOHQQVRL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC(=N1)NO)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



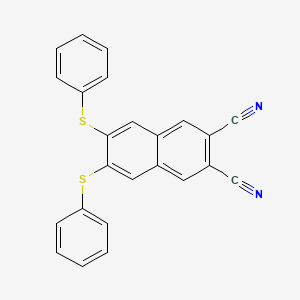
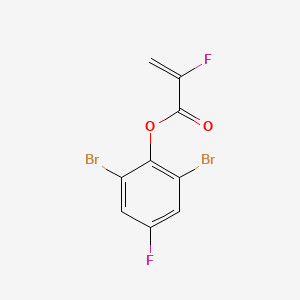
![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
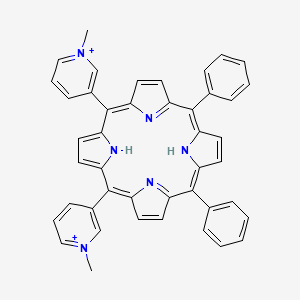
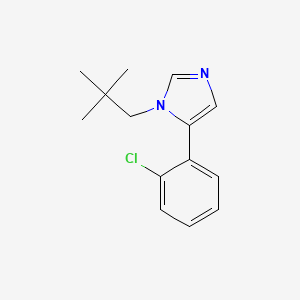

![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)

